

An In-depth Technical Guide to the Physical Properties of Octylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octylboronic acid

Cat. No.: B1336039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **octylboronic acid**, focusing on its melting point and solubility. This document collates available data, presents detailed experimental methodologies for the determination of these properties, and includes visualizations of key experimental and synthetic workflows relevant to this compound.

Physical and Chemical Properties

Octylboronic acid (also known as **n-octylboronic acid**) is an organoboron compound with the chemical formula $C_8H_{19}BO_2$. It is primarily utilized as an intermediate in organic chemical synthesis.

Table 1: Physical Properties of **Octylboronic Acid**

Property	Value	Source(s)
Melting Point	78 - 85 °C	[1][2][3]
Molecular Weight	158.05 g/mol	[1][3][4]
Appearance	White to off-white powder or crystals	[3]
Water Solubility	Insoluble	[1][2][3]
Sensitivity	Air sensitive	[1][2][3]

Table 2: Qualitative Solubility Profile of Analogous Boronic Acids

Quantitative solubility data for **octylboronic acid** in a wide range of organic solvents is not extensively documented in publicly available literature. However, the solubility of other boronic acids can provide insight into its expected behavior. Generally, boronic acids exhibit solubility in various organic solvents, which is crucial for their application in synthesis.[5] For example, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6] Butylboronic acid is soluble in polar solvents like water and methanol.[5]

Solvent Type	Expected Solubility of Octylboronic Acid (Inferred)	Rationale
Polar Protic (e.g., Methanol, Ethanol)	Likely soluble	The boronic acid functional group can engage in hydrogen bonding.
Polar Aprotic (e.g., Acetone, THF, Chloroform)	Likely soluble	Based on the behavior of analogous boronic acids.[6]
Non-Polar (e.g., Toluene, Hexane)	Likely sparingly soluble to insoluble	The long alkyl chain provides non-polar character, but the polar boronic acid head may limit solubility.

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of **octylboronic acid** are presented below.

2.1 Melting Point Determination

A standard method for determining the melting point of a crystalline solid like **octylboronic acid** is using a capillary melting point apparatus.

Objective: To determine the temperature range over which **octylboronic acid** transitions from a solid to a liquid.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- **Octylboronic acid** sample, finely powdered
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the **octylboronic acid** is placed in a mortar and finely ground with a pestle to ensure uniform packing.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

- Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is used to get a preliminary, approximate melting point range.
- Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is then heated at a much slower rate (1-2 °C/min) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[\[7\]](#)

2.2 Solubility Determination (Dynamic Method)

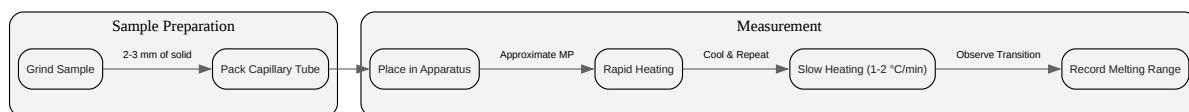
The dynamic, or synthetic, method is a reliable technique for determining the solubility of a compound in a specific solvent as a function of temperature.

Objective: To construct a solubility curve for **octylboronic acid** in a given organic solvent.

Apparatus and Materials:

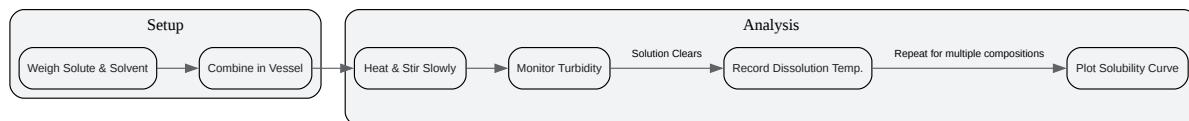
- Jacketed glass vessel with a magnetic stirrer
- Thermostatic circulating bath
- Calibrated digital thermometer
- Luminance probe or laser and photodetector for turbidity measurement
- Analytical balance
- **Octylboronic acid**
- Selected organic solvents

Procedure:


- Sample Preparation: A precise amount of **octylboronic acid** and the chosen solvent are weighed directly into the jacketed glass vessel to create a mixture of known composition.

- **Equilibration and Heating:** The vessel is placed in the thermostat bath, and stirring is initiated. The temperature is slowly and linearly increased at a constant rate (e.g., 0.1–0.5 °C/min).
- **Turbidity Monitoring:** The turbidity of the mixture is continuously monitored. As the temperature increases, the solid dissolves, and the turbidity decreases.
- **Dissolution Temperature Measurement:** The temperature at which the last solid particles disappear and the solution becomes clear is recorded. This is the equilibrium solubility temperature for that specific composition.
- **Data Compilation:** The experiment is repeated with different compositions of solute and solvent to generate a series of data points (solubility vs. temperature), which are then plotted to create a solubility curve.[1][2]

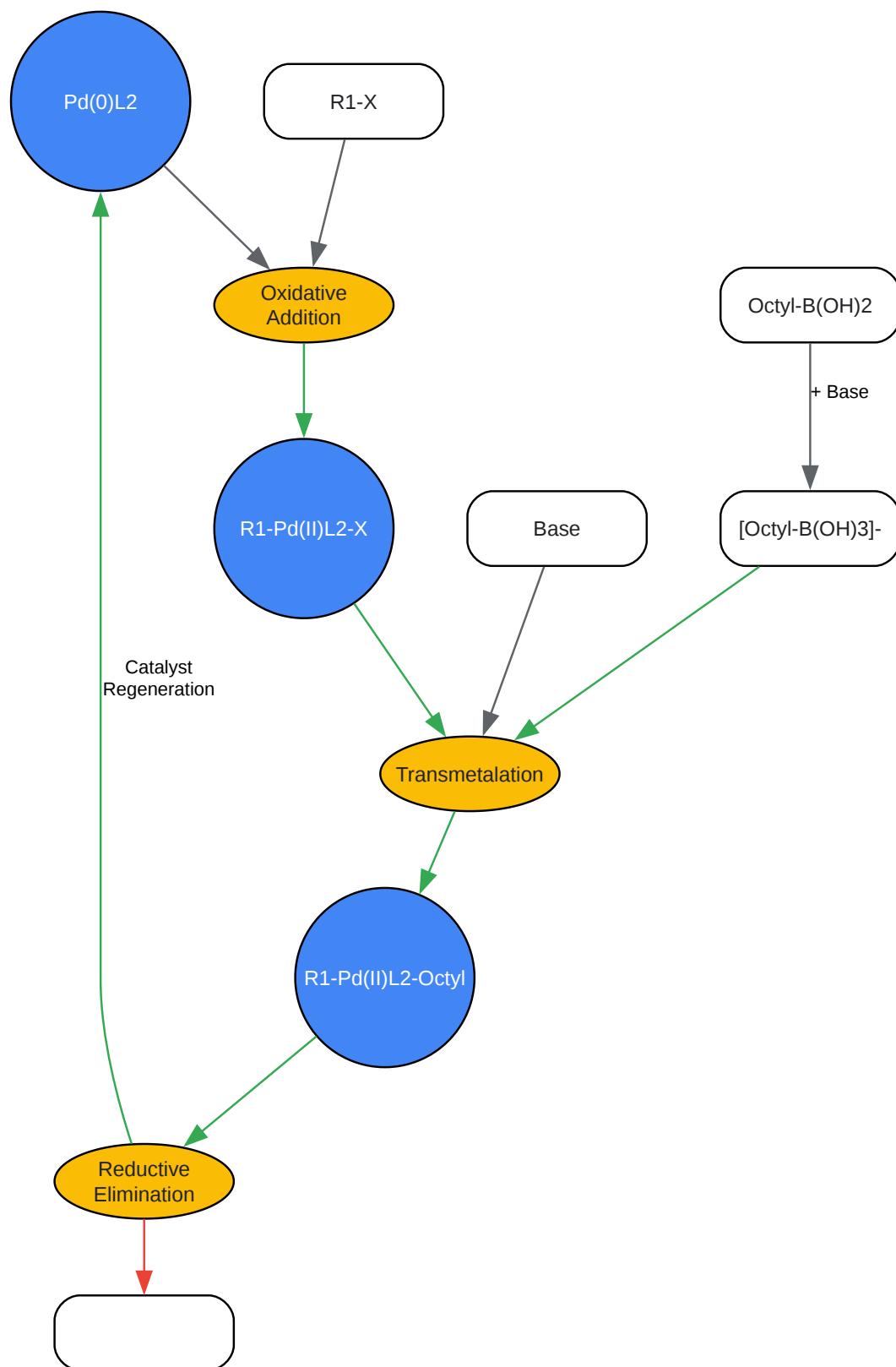
Visualizations


3.1 Experimental and Synthetic Workflows

The following diagrams illustrate key experimental and synthetic procedures relevant to **octylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.



[Click to download full resolution via product page](#)

Caption: Dynamic Method for Solubility Determination.

3.2 Application in Synthesis: Suzuki-Miyaura Coupling

Octylboronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

[Click to download full resolution via product page](#)

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Octylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336039#physical-properties-of-octylboronic-acid-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com